molecular formula C23H23N3O5S2 B2919971 N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 1006757-51-2

N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2919971
CAS No.: 1006757-51-2
M. Wt: 485.57
InChI Key: UTZROZCXDMSYLA-VHXPQNKSSA-N
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Description

This compound features a benzothiazole core substituted with a 3-ethyl group and a 6-methoxy group. The benzamide moiety is further modified at the 4-position with an N-methyl-N-(furan-2-ylmethyl)sulfamoyl group. The ethyl group on the thiazole ring may influence steric interactions in biological targets, while the sulfamoyl-furan substituent could enhance binding affinity to enzymes or receptors through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-4-26-20-12-9-17(30-3)14-21(20)32-23(26)24-22(27)16-7-10-19(11-8-16)33(28,29)25(2)15-18-6-5-13-31-18/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZROZCXDMSYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds have gained attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H23N3O5S2
Molecular Weight485.6 g/mol
CAS Number1006757-51-2

Benzothiazole derivatives, including this compound, are known to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Janus Kinases (JAKs) : This compound may function as an inhibitor of JAKs, which play a crucial role in inflammatory signaling pathways.
  • Induction of Apoptosis : Studies have shown that related compounds can promote apoptosis in cancer cell lines by activating specific signaling pathways.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce cytokine production, suggesting potential applications in treating inflammatory diseases.

Biological Activity Studies

Recent studies have evaluated the biological activities of similar benzothiazole compounds, providing insights into the potential effects of this compound.

Anticancer Activity

In vitro studies have demonstrated that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
  • Methodology : The MTT assay was used to evaluate cell viability, while flow cytometry assessed apoptosis and cell cycle progression.

Results indicated that at concentrations of 1, 2, and 4 μM, related compounds exhibited substantial anticancer effects by promoting apoptosis and inducing cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages (RAW264.7) using ELISA techniques. Compounds similar to this compound showed significant reductions in these cytokines, indicating a robust anti-inflammatory action.

Case Studies

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their biological activities. Notably, one derivative demonstrated a dual mechanism affecting both cancer cell proliferation and inflammatory responses .
  • Janus Kinase Inhibition : Research highlighted the role of benzothiazole compounds as potential JAK inhibitors, suggesting their utility in treating conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Research Findings and Hypotheses

Bioactivity Prediction : The furan-sulfamoyl group may target enzymes with hydrophobic pockets (e.g., kinases), similar to N-(thiazol-2-yl)benzamide analogues reported in .

Metabolic Stability : The methoxy group could increase susceptibility to oxidative metabolism compared to halogenated analogues (e.g., 6c in ), necessitating prodrug strategies.

Synergistic Effects : The combination of ethyl (hydrophobic) and methoxy (polar) groups on the benzothiazole core may balance lipophilicity and solubility, improving bioavailability .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

Methodological Answer: The compound contains a benzothiazole core substituted with a 3-ethyl-6-methoxy group, a sulfamoylbenzamide moiety, and a furan-methyl-N-methylsulfamoyl substituent. The benzothiazole ring is electron-deficient, enabling π-π stacking interactions in biological systems, while the sulfamoyl group enhances solubility and hydrogen-bonding potential. The furan ring introduces stereoelectronic effects that may modulate binding to enzymes or receptors. Structural analogs (e.g., thiazole derivatives in ) show that halogen or methoxy substituents on aromatic rings can significantly alter metabolic stability and target affinity .

Q. What synthetic strategies are commonly employed to prepare this compound and its intermediates?

Methodological Answer: Synthesis typically involves multi-step protocols:

Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions (e.g., PPA or POCl₃ catalysis) .

Sulfamoyl Group Introduction : Reaction of benzamide intermediates with sulfamoyl chloride in the presence of a base (e.g., pyridine) to avoid side reactions .

Furan-Methyl Substituent Attachment : Alkylation or nucleophilic substitution using furfuryl bromide under anhydrous conditions .
Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Benzothiazole formationPPA, 110°C, 6h65-70%Overoxidation of thiol intermediates
SulfamoylationClSO₂NMe(Furan-CH₂), DCM, 0°C50-55%Competing hydrolysis of sulfamoyl chloride

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of benzothiazole and sulfamoyl groups (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₄N₃O₄S₂: 494.12) .
  • HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What preliminary pharmacological activities have been reported for structurally related compounds?

Methodological Answer: Analogous benzothiazole-sulfonamide hybrids exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli due to membrane disruption .
  • Anticancer Potential : IC₅₀ = 10–20 µM in HeLa cells via topoisomerase II inhibition .
  • Anti-inflammatory Effects : COX-2 inhibition (IC₅₀ = 0.8 µM) in murine models .

Q. How do substituent modifications impact structure-activity relationships (SAR) in this class of compounds?

Methodological Answer: Table 2: SAR Trends

SubstituentPositionEffect on ActivityReference
MethoxyBenzothiazole C6↑ Metabolic stability (reduced CYP3A4 oxidation)
EthylBenzothiazole N3↓ Solubility but ↑ lipophilicity (enhanced BBB penetration)
Furan-CH₂Sulfamoyl NMixed effects: ↑ Antifungal activity, ↓ plasma half-life

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use fractional factorial designs to optimize temperature, solvent polarity, and catalyst loading. For example, highlights that flow chemistry reduces side reactions (e.g., epimerization) by controlling residence time .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for Suzuki couplings to attach aryl groups with >90% yield .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish true activity from assay artifacts .
  • Solubility Correction : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy for this compound?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • PK/PD Modeling : Use compartmental models to correlate plasma concentrations (Cₘₐₓ) with target engagement (e.g., IC₅₀ adjustments for protein binding) .

Q. How can computational methods guide the rational design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 vs. COX-1 selectivity via π-cation interactions) .
  • MD Simulations : GROMACS to assess conformational stability of sulfamoyl groups in aqueous vs. lipid bilayer environments .

Q. What experimental approaches assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 24h. Monitor degradation via UPLC-MS to identify labile sites (e.g., sulfamoyl hydrolysis at pH >10) .
  • Accelerated Stability Testing : ICH guidelines (40°C/75% RH for 6 months) to predict shelf-life .

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